3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
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Properties
IUPAC Name |
5-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-26-24(31)29(20-8-3-2-4-9-20)23(25-26)19-12-14-27(15-13-19)22(30)17-28-16-11-18-7-5-6-10-21(18)28/h2-11,16,19H,12-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBXFKOZGFSXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
It’s known that indole derivatives interact with their targets causing various biological changes.
Biochemical Analysis
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
The compound 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that integrates multiple pharmacologically relevant moieties, including an indole, a piperidine ring, and a triazole structure. This unique combination suggests potential biological activities that merit thorough investigation.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 421.52 g/mol. The structural features include:
- Indole moiety : Known for its role in various biological activities, including anticancer and antimicrobial properties.
- Piperidine ring : Often associated with analgesic and antidepressant effects.
- Triazole structure : Recognized for its antifungal and anticancer activities.
Anticancer Properties
Recent studies have demonstrated that compounds featuring triazole rings exhibit significant anticancer activity. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been evaluated for its antiproliferative effects against several cancer types, including breast (MCF-7), pancreatic (Panc-1), and colon (HT-29) cancers.
These findings indicate that the compound may act as a potent inhibitor of cancer cell proliferation.
Antimicrobial Activity
The structural components of the compound suggest potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against various pathogens, including bacteria and fungi. The presence of the piperidine ring may enhance this activity by improving membrane permeability or interaction with microbial targets.
Apoptotic Mechanisms
The compound has been shown to activate caspases (caspase-3 and caspase-8), which are critical in the apoptotic pathway. Studies report significant upregulation of these proteins in treated cancer cells, indicating that the compound may promote apoptosis effectively.
Case Studies
In a high-throughput screening study targeting Mycobacterium tuberculosis, related compounds exhibited promising inhibition rates, suggesting that similar derivatives could be effective against resistant strains of bacteria. The screening results showed a significant percentage of inhibition at low micromolar concentrations, indicating strong bioactivity.
| Chemotype | % Inhibition | MIC (µM) |
|---|---|---|
| Indole Derivative | 100 | 4.5 |
| Control Compound | 99 | 6.3 |
This data emphasizes the potential of triazole-containing compounds in developing new antimicrobial agents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole and indole structures exhibit notable antimicrobial properties. The synthesized compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that similar indole derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The triazole ring in this compound is associated with anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation by interfering with cell cycle progression. The potential of this compound as an anticancer agent is supported by molecular docking studies that suggest strong interactions with cancer-related targets .
Neuropharmacological Effects
Given the presence of the piperidine moiety, there is potential for this compound in neurological research. Piperidine derivatives have been studied for their effects on neurotransmitter systems and may offer therapeutic benefits in treating neurological disorders .
Antiviral Properties
The unique combination of functional groups in this compound may also confer antiviral properties. Research into similar compounds has indicated potential effectiveness against viral infections, making this compound a candidate for further exploration in antiviral drug development .
Synthesis and Characterization
The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves multiple steps that include the formation of the indole-acetyl piperidine moiety followed by the introduction of the triazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains using the disc diffusion method. The results demonstrated significant zones of inhibition, suggesting strong antibacterial activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity Assessment
In vitro assays were performed to assess the anticancer potential of the compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a lead molecule for cancer therapy .
Case Study 3: Neuropharmacological Investigation
Preliminary studies on the neuropharmacological effects showed that derivatives containing similar structural features could modulate neurotransmitter release, indicating potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, given its complex heterocyclic architecture?
- Methodology: Multi-step synthesis involving (1) coupling of indole derivatives with piperidine-acetyl precursors via nucleophilic acyl substitution, (2) cyclization to form the 1,2,4-triazol-5(4H)-one core, and (3) functionalization of the phenyl and methyl substituents. Key steps include protecting group strategies for intermediates (e.g., tert-butoxycarbonyl for amines) and purification via column chromatography or recrystallization .
- Validation: Confirm intermediate structures using -NMR and -NMR, with final compound purity assessed via HPLC (>95%) .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodology: Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for structure refinement. For example, the triazolone ring’s planar conformation and piperidine chair conformation can be confirmed via ORTEP-3 graphical representations .
- Data Analysis: Compare experimental bond lengths/angles (e.g., C–N bonds in triazolone: ~1.31–1.35 Å) with computational models (DFT) to validate accuracy .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., varying IC values across assays) be systematically addressed?
- Methodology:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, temperature, cell line viability).
- Target Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like serotonin or kinase domains, correlating with experimental IC .
- Data Cross-Validation: Compare results with structurally analogous compounds (e.g., indole-triazole hybrids) to identify substituent-dependent activity trends .
Q. What computational approaches optimize the compound’s pharmacokinetic properties without compromising potency?
- Methodology:
- ADMET Prediction: Use tools like SwissADME to assess logP (target: 2–3 for blood-brain barrier penetration) and CYP450 inhibition profiles .
- SAR Studies: Modify substituents (e.g., phenyl to fluorophenyl) and evaluate via free-energy perturbation (FEP) simulations to predict binding energy changes .
Q. How can crystallographic disorder in the piperidine moiety be resolved during refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
